molecular formula C12H16ClO2P B14601533 (1-Hydroxycyclohexyl)phenylphosphinic chloride CAS No. 60340-72-9

(1-Hydroxycyclohexyl)phenylphosphinic chloride

Katalognummer: B14601533
CAS-Nummer: 60340-72-9
Molekulargewicht: 258.68 g/mol
InChI-Schlüssel: LYWZWBYLWDLKAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Hydroxycyclohexyl)phenylphosphinic chloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a cyclohexyl group, a phenyl group, and a phosphinic chloride group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxycyclohexyl)phenylphosphinic chloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as distillation and crystallization, helps in achieving the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Hydroxycyclohexyl)phenylphosphinic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-Hydroxycyclohexyl)phenylphosphinic chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-Hydroxycyclohexyl)phenylphosphinic chloride involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and receptors. The pathways involved in its action include:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of cyclohexyl, phenyl, and phosphinic chloride groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

60340-72-9

Molekularformel

C12H16ClO2P

Molekulargewicht

258.68 g/mol

IUPAC-Name

1-[chloro(phenyl)phosphoryl]cyclohexan-1-ol

InChI

InChI=1S/C12H16ClO2P/c13-16(15,11-7-3-1-4-8-11)12(14)9-5-2-6-10-12/h1,3-4,7-8,14H,2,5-6,9-10H2

InChI-Schlüssel

LYWZWBYLWDLKAW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(O)P(=O)(C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.